molecular formula C11H8Cl2N2O2S B2477421 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 928003-09-2

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2477421
CAS No.: 928003-09-2
M. Wt: 303.16
InChI Key: UKYWLRXGZYJQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds.

Properties

IUPAC Name

2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYWLRXGZYJQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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